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Abstract

Photosystem Il (PSII) is the multi-subunit pigment-protein complex in the thylakoid membranes
of plants, algae, and cyanobacteria responsible for light-driven water oxidation. To study its
intricate mechanisms in a controlled and defined environment, free from the complexity of the
native thylakoid membrane, PSII can be isolated and reconstituted into artificial lipid bilayers,
such as proteoliposomes. This application note provides detailed protocols for the isolation of
PSII, the preparation of lipid vesicles, the reconstitution procedure, and subsequent functional
characterization. Quantitative data from referenced studies are summarized to provide
expected functional parameters for the reconstituted system.

Introduction

The reconstitution of membrane proteins into artificial lipid bilayers is a powerful technique that
allows for the investigation of protein structure and function in a simplified, highly controlled
lipid environment. For Photosystem II, this approach is invaluable for several reasons:

¢ Mechanistic Studies: It allows for the precise control of the lipid composition, enabling
studies on the influence of specific lipids, such as monogalactosyldiacylglycerol (MGDG) or
phosphatidylglycerol (PG), on PSII assembly, stability, and function.
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e Biophysical Characterization: Reconstituted systems are ideal for biophysical techniques that
are difficult to perform on native membranes, such as measurements of electron transfer

kinetics and transmembrane voltage generation.

» Bio-hybrid Technology: Functional, reconstituted PSII forms the basis for developing semi-
artificial photosynthetic systems for applications in renewable energy and biosensing.

This document outlines the key workflows, protocols, and expected outcomes for the
successful reconstitution of functional PSII into artificial lipid bilayers.

Experimental Workflow and Key Pathways

The overall process involves the isolation of active PSII complexes, preparation of artificial lipid
vesicles (liposomes), incorporation of the protein into these vesicles, and finally,
characterization of the structural and functional integrity of the resulting proteoliposomes.

Overall Experimental Workflow for PSIl Reconstitution
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Caption: A diagram illustrating the major steps for reconstituting PSII into proteoliposomes.

The primary function of PSIlI is to use light energy to drive electron transfer from water to
plastoquinone. This fundamental process is what functional assays aim to measure.
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Simplified PSII Electron Transfer Pathway
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Caption: The light-driven electron transport chain within the Photosystem Il complex.
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Detailed Experimental Protocols

These protocols are synthesized from established methodologies. Researchers should

optimize conditions based on their specific experimental goals and equipment.

Protocol 1: Isolation of PSII-Enriched Membranes

This protocol describes a common method for isolating PSlI-enriched membranes (BBY

membranes) from spinach.

Materials:

Fresh spinach leaves

Grinding Buffer: 50 mM MES-NaOH (pH 6.0), 400 mM NacCl, 5 mM MgClz, 2 mM ascorbate
Washing Buffer: 50 mM MES-NaOH (pH 6.0), 150 mM NacCl, 5 mM MgClz

Resuspension Buffer: 50 mM MES-NaOH (pH 6.5), 20 mM NacCl, 5 mM MgCl:

Triton X-100 stock solution (10% w/v)

Blender, cheesecloth, centrifuge, and refrigerated rotors

Dounce homogenizer

Procedure:

e Wash and de-vein ~500 g of fresh spinach leaves.

Homogenize the leaves in 1 L of ice-cold Grinding Buffer using a blender (3 x 10-second
bursts).

Filter the homogenate through 8 layers of cheesecloth.
Centrifuge the filtrate at 5,000 x g for 10 minutes at 4°C to pellet the thylakoids.

Discard the supernatant and gently resuspend the pellet in Washing Buffer. Centrifuge again
at 5,000 x g for 10 minutes.
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» Resuspend the washed thylakoid pellet in Resuspension Buffer to a chlorophyll
concentration of 2 mg/mL.

e While stirring on ice, slowly add 10% Triton X-100 to a final concentration of 0.5% (w/v).
Incubate for 30 minutes in the dark with gentle stirring.

o Centrifuge the suspension at 40,000 x g for 30 minutes at 4°C.
o Discard the supernatant. The dark green pellet contains the PSlI-enriched membranes.

o Resuspend the pellet in a minimal volume of Resuspension Buffer and determine the
chlorophyll concentration. Store at -80°C.

Protocol 2: Preparation of Artificial Lipid Vesicles
(Liposomes)

Materials:

Thylakoid lipid extract or synthetic lipids (e.g., DOPC, MGDG, DGDG, SQDG, PG in
chloroform)

Liposome Buffer: 20 mM HEPES-NaOH (pH 7.5), 100 mM KCI, 5 mM MgCl2

Rotary evaporator

Liposome extruder with polycarbonate membranes (e.g., 100 nm or 200 nm pore size)
Procedure:

 In a round-bottom flask, add the desired amount of lipid dissolved in chloroform. A typical
starting point is 10-20 mg of total lipid. The lipid composition can mimic native thylakoids
(e.g., 50% MGDG, 25% DGDG, 10% SQDG, 10% PG, 5% other).

» Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

o Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2
hours to remove all residual solvent.
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» Hydrate the lipid film by adding 1 mL of Liposome Buffer and vortexing vigorously. This
creates multilamellar vesicles (MLVS).

o For unilamellar vesicles, subject the MLV suspension to several freeze-thaw cycles (e.g., 5-
10 cycles) using liquid nitrogen and a warm water bath.

o Extrude the suspension through a polycarbonate membrane (e.g., 200 nm pore size) 11-21
times using a mini-extruder. This will produce large unilamellar vesicles (LUVs) with a
defined size distribution.

o Store the liposome suspension at 4°C under nitrogen.

Protocol 3: Reconstitution of PSIl into Proteoliposomes

This protocol uses detergent-mediated insertion followed by detergent removal.

Materials:

Isolated PSII particles (Protocol 1)

Prepared liposomes (Protocol 2)

n-Dodecyl-B-D-maltoside (B-DDM) or Octyl-B-D-glucopyranoside (B-OG)

Bio-Beads SM-2 Adsorbent

Reconstitution Buffer: Same as Liposome Buffer.
Procedure:

 In a microcentrifuge tube, combine the liposomes and PSII particles. A typical lipid-to-protein
ratio (LPR) is between 50:1 and 200:1 (w/w).

e Add detergent (e.g., B-DDM) to a final concentration just sufficient to saturate the liposomes.
The exact amount should be determined empirically but is often around a 2:1 detergent-to-
lipid molar ratio.
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 Incubate the mixture on ice for 1 hour with gentle agitation to allow for the insertion of PSII
into the lipid bilayer.

e Add prepared Bio-Beads (washed and equilibrated in Reconstitution Buffer) at a ratio of 20
mg of beads per 1 mg of detergent.

 Incubate at 4°C with gentle end-over-end rotation. Replace the Bio-Beads with fresh beads
after 2 hours and continue the incubation overnight. This ensures the slow and complete
removal of the detergent, leading to the formation of sealed proteoliposomes.

o Carefully remove the proteoliposome suspension, leaving the Bio-Beads behind.

e The proteoliposomes can be pelleted by ultracentrifugation (e.g., 150,000 x g for 1 hour) and
resuspended in fresh buffer to remove any unincorporated protein.

Protocol 4: Functional Characterization

Materials:

Clark-type oxygen electrode

Light source with a cutoff filter (>620 nm)

Assay Buffer: 40 mM MES-NaOH (pH 6.5), 15 mM NaCl, 5 mM MgClz, 1 M sucrose

Artificial electron acceptor: 0.5 mM 2,6-dichlorophenolindophenol (DCPIP) or 1 mM
potassium ferricyanide.

Procedure:
o Calibrate the oxygen electrode according to the manufacturer's instructions.

e Add 2 mL of Assay Buffer to the electrode chamber and allow it to equilibrate to the desired
temperature (e.g., 25°C).

¢ Add the artificial electron acceptor to the chamber.
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« Inject a small volume of the proteoliposome sample (e.g., corresponding to 5-10 ug of
chlorophyll) into the chamber.

» Record the baseline rate of oxygen consumption in the dark.
« llluminate the sample with saturating light and record the rate of oxygen evolution.

e The net rate of light-dependent oxygen evolution is calculated by subtracting the dark
respiration rate from the light-induced rate. Express the rate as pmol Oz (mg Chl)=* h=1,

Materials:

e Pulse-Amplitude-Modulated (PAM) fluorometer or a custom fluorescence transient setup.
o Assay Buffer (as in 4a).

Procedure:

o Dark-adapt the proteoliposome sample for at least 15 minutes.

o Measure the minimum fluorescence (Fo) using a weak measuring beam.

e Apply a short, saturating pulse of light to measure the maximum fluorescence (Fm). This
pulse reduces the primary quinone acceptor, Qa, closing all reaction centers.

e The maximum quantum yield of PSIl photochemistry can be calculated as Fv/Fm = (Fm - Fo) /
Fm.

o To measure the kinetics of Qa~ reoxidation, monitor the decay of fluorescence after the
saturating pulse. The rate of decay reflects the transfer of electrons from Qa~ to Qe. The
kinetics are often multiphasic and can be fitted to exponential decay functions to extract time
constants.

Quantitative Data Summary

The following tables summarize key quantitative parameters for reconstituted PSII systems as
reported in the literature. These values can serve as a benchmark for evaluating the success of
the reconstitution.
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Table 1: Functional Parameters of Reconstituted Photosystem I

Conditions /
Parameter Reported Value(s) Reference(s)
System
PSll-enriched
Oxygen Evolution ~250 pmol O2 (mg membranes from
Rate Chl h)—* C. reinhardtii (WT)
at pH 7.0.

|| 331 - 444

 To cite this document: BenchChem. [Application Note & Protocol: Reconstitution of
Photosystem Il into Artificial Lipid Bilayers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3027564#reconstitution-of-photosystem-ii-into-
artificial-lipid-bilayers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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